molecular formula C15H26N2O2S B6085477 N-(pyridin-4-yl)decane-1-sulfonamide

N-(pyridin-4-yl)decane-1-sulfonamide

Cat. No.: B6085477
M. Wt: 298.4 g/mol
InChI Key: OCJPGZCZXGMCEU-UHFFFAOYSA-N
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Description

N-(Pyridin-4-yl)decane-1-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a decane chain via a sulfonamide group.

Properties

IUPAC Name

N-pyridin-4-yldecane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-9-14-20(18,19)17-15-10-12-16-13-11-15/h10-13H,2-9,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPGZCZXGMCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)decane-1-sulfonamide typically involves the reaction of pyridine-4-amine with decane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)decane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(pyridin-4-yl)decane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Their Implications

The following table summarizes key structural differences and biological activities of sulfonamide derivatives:

Compound Name (CAS No.) Core Structure Key Substituents Reported Biological Activities Reference
N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide (2034323-25-4) Pyrazole + ethylsulfonamide Pyridin-4-yl, pyrazole Antimicrobial, enzyme inhibition
N-(4-Fluorobenzyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Triazolopyridazine + thioacetamide Fluorobenzyl, triazole linkage Anticancer (structural uniqueness)
N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide Piperidine + cyclopropane sulfonamide Cyclopropylmethyl group Distinct receptor binding profiles
N-(Pyridin-2-yl)benzenesulfonamide Benzene-sulfonamide Pyridin-2-yl Antibacterial

Key Observations :

  • Heterocyclic Systems : Pyridin-4-yl substitution (vs. pyridin-2-yl or pyridin-3-yl) influences electronic properties and receptor interactions . Triazole or pyrazole rings (e.g., ) enhance π-π stacking and hydrogen bonding, critical for target binding.
  • Functional Groups : Sulfonamide groups are common across analogs, but substituents like cyclopropylmethyl () or fluorobenzyl () modulate steric and electronic effects.
Antimicrobial Activity
  • Pyrazole-sulfonamide hybrids (e.g., CAS 2034323-25-4) inhibit bacterial growth by targeting essential enzymes like dihydropteroate synthase .
  • N-(Pyridin-2-yl)benzenesulfonamide derivatives exhibit broad-spectrum antibacterial effects, with MIC values <10 µM against Gram-positive strains .
Anticancer Potential
  • Triazolopyridazine derivatives (e.g., ) show cytotoxicity via kinase inhibition, with IC₅₀ values in the nanomolar range.
  • Piperidine-sulfonamide hybrids (e.g., ) disrupt cancer cell proliferation by modulating tubulin polymerization.
Anti-Inflammatory and Neuroprotective Effects
  • Sulfonamide-linked pyridines (e.g., ) reduce inflammatory cytokines (TNF-α, IL-6) by inhibiting COX-2.
  • Neuroprotective analogs (e.g., N-ethyl-N-isopropyl benzamide derivatives) activate Nrf2 pathways, mitigating oxidative stress .

Physicochemical Properties

  • Lipophilicity : The decane chain in the target compound likely increases logP compared to shorter-chain analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Solubility : Pyridine-containing sulfonamides typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .
  • Stability : Sulfonamides with electron-withdrawing groups (e.g., nitro, fluorine) show enhanced metabolic stability .

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